![molecular formula C20H18ClN3O5S B2694814 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide CAS No. 449791-40-6](/img/structure/B2694814.png)
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H18ClN3O5S and its molecular weight is 447.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Pharmacological Activities
- N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide is involved in the synthesis of novel pyrazole derivatives. These derivatives, obtained from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, demonstrate anti-inflammatory activities with reduced toxicity (Abdulla et al., 2014).
Rearrangement Reactions and Structural Analysis
- The compound undergoes interesting rearrangement reactions, such as those observed in 2,5,5-triphenyl-2-thiazolin-4-ones. These reactions lead to the formation of structurally unique derivatives like N-(3-phenyl-2-benzo[b]thienyl)-thiobenzamide (Koltai et al., 1973).
Protecting Group in Organic Synthesis
- The 3,4-dimethoxybenzyl moiety of this compound has been utilized as an N-protecting group in the synthesis of 1,2-thiazetidine 1,1-dioxides. This group can be smoothly eliminated, influencing the yield of desired products (Grunder-Klotz & Ehrhardt, 1991).
Fluorescent Chemosensor Development
- A derivative of this compound, synthesized by reacting with specific reagents, has been used to develop a fluorescent chemosensor. This chemosensor is particularly effective for the detection of Fe3+ metal ions, demonstrating the potential of this compound in analytical chemistry (Khan, 2020).
Antimicrobial and Anticancer Properties
- Some derivatives synthesized from this compound have shown significant antimicrobial and anticancer activities. This highlights its potential in the development of new therapeutic agents (Hafez et al., 2016).
Structural Characterization and Molecular Applications
- The compound's derivatives have been used in structural characterization studies, such as in the synthesis of isostructural thiazoles. These studies provide insights into molecular conformations and interactions (Kariuki et al., 2021).
Molecular Structure Analysis
- Detailed molecular structure analyses have been conducted on derivatives of this compound. These studies include X-ray diffraction and density functional theory calculations, providing valuable information on molecular geometry and interactions (Karabulut et al., 2014).
Supramolecular Chemistry
- The compound plays a role in the development of supramolecular structures, such as liquid crystals. Its derivatives have been used to create luminescent supramolecular columnar liquid crystals, demonstrating its utility in advanced material science (Moyano et al., 2013).
特性
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S/c1-28-17-8-3-12(9-18(17)29-2)20(25)22-19-15-10-30(26,27)11-16(15)23-24(19)14-6-4-13(21)5-7-14/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZIHQPQLQMRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
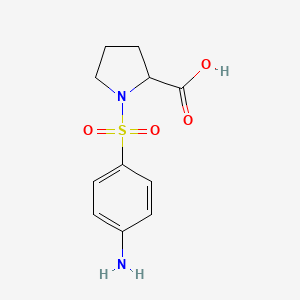
![3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2694733.png)

![6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2694735.png)

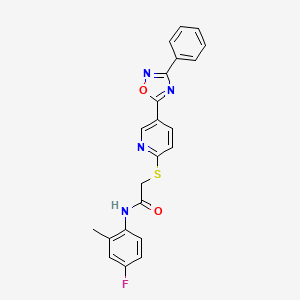
![3-benzyl-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2694739.png)

![3,4-dimethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2694744.png)
![(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone](/img/structure/B2694745.png)
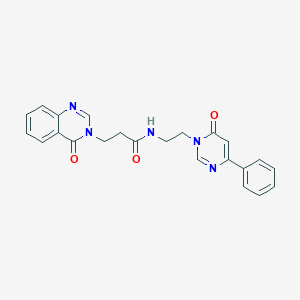
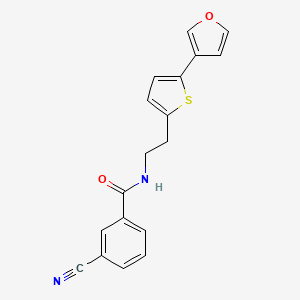
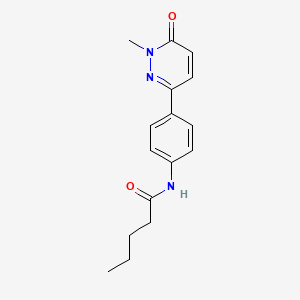
![2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2694754.png)
